(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-26-16-7-4-8-18-19(16)22-21(29-18)24-11-9-23(10-12-24)20(25)17-13-27-14-5-2-3-6-15(14)28-17/h2-8,17H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMIBKCDLRUTCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule that integrates a dihydrobenzo[b][1,4]dioxin moiety with a piperazine and thiazole derivative. This unique structure suggests potential for diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure
The molecular formula of the compound is . Its structural components include:
- Dihydrobenzo[b][1,4]dioxin : Known for its potential neuroprotective and anticancer properties.
- Piperazine ring : Often associated with various pharmacological activities, including antidepressant and antipsychotic effects.
- Methoxybenzo[d]thiazole : Linked to antimicrobial and anticancer activities.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in inflammatory pathways.
- Receptor Interaction : The compound could interact with neurotransmitter receptors, influencing mood and pain perception.
- Cell Signaling Modulation : It may alter signaling pathways related to cell proliferation and apoptosis.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazole and piperazine can inhibit tumor growth by inducing apoptosis in cancer cells.
| Study | Compound Tested | Findings |
|---|---|---|
| Smith et al. (2020) | Thiazole derivatives | Induced apoptosis in breast cancer cells |
| Johnson et al. (2021) | Piperazine analogs | Inhibited proliferation of prostate cancer cells |
Anti-inflammatory Effects
The anti-inflammatory potential of the compound is supported by studies indicating that thiazole derivatives possess significant anti-inflammatory properties comparable to established drugs like diclofenac.
| Study | Compound Tested | Findings |
|---|---|---|
| Lee et al. (2019) | Thiazole derivatives | Reduced TNF-alpha levels in vitro |
| Patel et al. (2022) | Piperazine derivatives | Decreased IL-6 production in animal models |
Neuroprotective Effects
Given the presence of the dihydrobenzo[b][1,4]dioxin moiety, this compound may also exhibit neuroprotective effects. Research has indicated that similar compounds can protect neuronal cells from excitotoxicity.
Case Studies
Several case studies have highlighted the biological activity of structurally similar compounds:
- Case Study 1 : A study on a related piperazine derivative demonstrated significant reduction in pain response in animal models of neuropathic pain.
- Case Study 2 : A thiazole-containing compound was shown to enhance cognitive function in rodent models, suggesting potential applications in neurodegenerative diseases.
Q & A
Q. What are the key structural features of this compound that influence its pharmacological activity?
The compound integrates a benzo[d]thiazole moiety (implicated in receptor binding due to sulfur and nitrogen heteroatoms), a piperazine ring (enhances solubility and modulates pharmacokinetics), and a 2,3-dihydrobenzo[b][1,4]dioxin group (imparts metabolic stability). The 4-methoxy substituent on the benzothiazole may enhance lipophilicity and target affinity .
Q. What are common synthetic challenges in preparing this compound, and how can they be addressed?
Synthesis involves multi-step reactions, including:
- Coupling of benzo[d]thiazole precursors with piperazine derivatives under nucleophilic conditions.
- Optimization of reaction parameters (e.g., solvent polarity, temperature) to improve yield and purity. Challenges include low yields during cyclization steps and purification of intermediates. Solutions include using coupling agents (e.g., DCC) for amide bond formation and employing column chromatography or recrystallization for purification .
Q. What pharmacological targets are hypothesized for this compound?
Based on structural analogs, potential targets include:
- Serotonin or dopamine receptors (piperazine moiety).
- Enzymes like cyclooxygenase (COX) or kinases (benzothiazole derivatives). Experimental validation requires receptor-binding assays (e.g., radioligand displacement) and in vitro enzyme inhibition studies .
Advanced Research Questions
Q. How can structural modifications improve this compound's efficacy and selectivity?
- Substituent variation : Replace the 4-methoxy group with electron-withdrawing groups (e.g., Cl, CF₃) to enhance target affinity.
- Scaffold hybridization : Integrate fragments from bioactive molecules (e.g., chromen-2-one in ) to exploit synergistic effects.
- Computational-guided design : Use molecular docking to predict binding modes with target proteins (e.g., GPCRs) .
Q. How should researchers address contradictions in biological activity data across studies?
- Replicate assays under standardized conditions (pH, temperature, cell lines).
- Verify compound purity via HPLC and HRMS to rule out impurities affecting results.
- Perform dose-response curves to confirm activity thresholds .
Q. What advanced techniques are recommended for elucidating the mechanism of action?
- Molecular dynamics (MD) simulations to study ligand-receptor interactions.
- Isothermal titration calorimetry (ITC) for binding affinity quantification.
- Knockout cell models to validate target specificity .
Q. How can discrepancies in biological activity between in vitro and in vivo models be resolved?
- Conduct ADME studies to assess bioavailability and metabolic stability.
- Use tissue-specific pharmacokinetic profiling (e.g., LC-MS/MS).
- Evaluate prodrug strategies to improve in vivo efficacy .
Q. What analytical methods are critical for characterizing this compound and its derivatives?
- NMR spectroscopy (¹H/¹³C) for structural confirmation.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve stereochemical ambiguities .
Q. How can researchers predict and mitigate potential metabolic or toxicity issues?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
